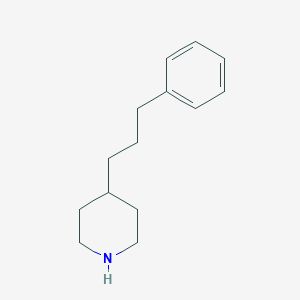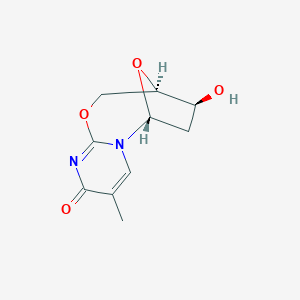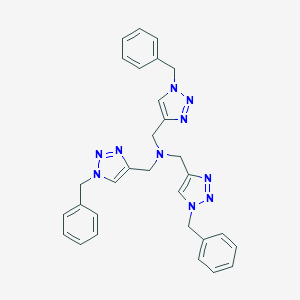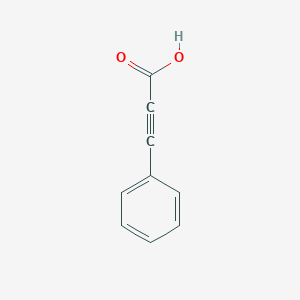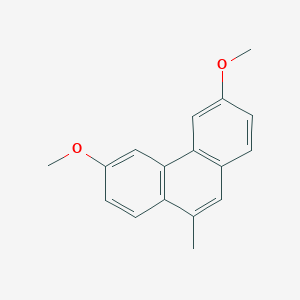
3,6-Dimethoxy-9-methylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethoxy-9-methylphenanthrene (DMMP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and ether. DMMP has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
作用机制
The mechanism of action of 3,6-Dimethoxy-9-methylphenanthrene is not fully understood. However, it has been suggested that 3,6-Dimethoxy-9-methylphenanthrene exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to interact with various cellular targets, including DNA, RNA, and proteins.
生化和生理效应
3,6-Dimethoxy-9-methylphenanthrene has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. In addition, 3,6-Dimethoxy-9-methylphenanthrene has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
3,6-Dimethoxy-9-methylphenanthrene has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 3,6-Dimethoxy-9-methylphenanthrene has some limitations for lab experiments. It is highly toxic and can cause skin irritation and respiratory problems. It also has low solubility in water, which can limit its use in certain experimental protocols.
未来方向
There are several future directions for the study of 3,6-Dimethoxy-9-methylphenanthrene. One direction is to investigate the potential of 3,6-Dimethoxy-9-methylphenanthrene as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 3,6-Dimethoxy-9-methylphenanthrene in more detail, including its interactions with cellular targets and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of 3,6-Dimethoxy-9-methylphenanthrene for therapeutic use. Finally, the development of new synthetic methods for 3,6-Dimethoxy-9-methylphenanthrene could facilitate its use in a wider range of experimental protocols.
合成方法
3,6-Dimethoxy-9-methylphenanthrene can be synthesized by several methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Suzuki coupling reaction. The Friedel-Crafts reaction involves the reaction of 2,6-dimethoxytoluene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The Perkin reaction involves the condensation of 2,6-dimethoxytoluene with benzaldehyde in the presence of an acid catalyst such as sulfuric acid. The Suzuki coupling reaction involves the reaction of 2,6-dimethoxytoluene with a boronic acid derivative in the presence of a palladium catalyst.
科学研究应用
3,6-Dimethoxy-9-methylphenanthrene has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3,6-Dimethoxy-9-methylphenanthrene has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
属性
CAS 编号 |
15638-09-2 |
|---|---|
产品名称 |
3,6-Dimethoxy-9-methylphenanthrene |
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
3,6-dimethoxy-9-methylphenanthrene |
InChI |
InChI=1S/C17H16O2/c1-11-8-12-4-5-13(18-2)9-16(12)17-10-14(19-3)6-7-15(11)17/h4-10H,1-3H3 |
InChI 键 |
XQMMQYBWOJHTNC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(C=C2)OC)C3=C1C=CC(=C3)OC |
规范 SMILES |
CC1=CC2=C(C=C(C=C2)OC)C3=C1C=CC(=C3)OC |
同义词 |
3,6-Dimethoxy-9-methylphenanthrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
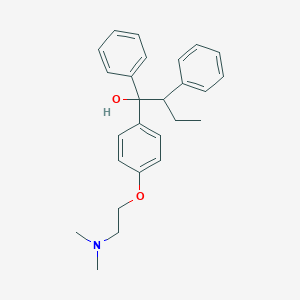
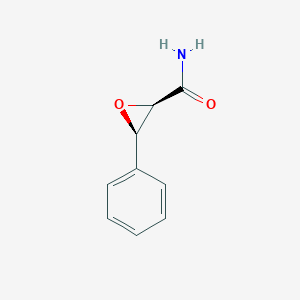
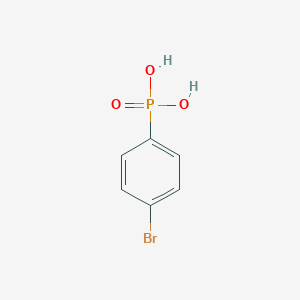
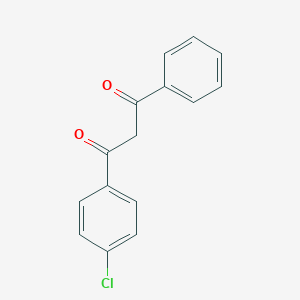
![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
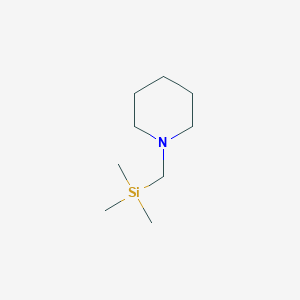
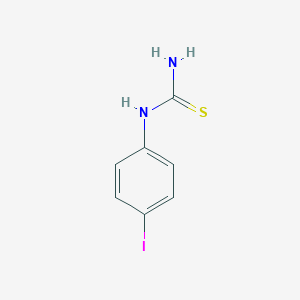
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
